Lucidenic Acid F Exhibits p38-Specific MAPK Modulation Distinct from Lucidenic Acid A (JNK)
In a direct comparative study of purified lucidenic acids from G. lucidum, lucidenic acid F was identified as a modulator of p38 MAPK, whereas lucidenic acid A specifically modulated JNK MAPK [1]. The triterpenes-rich extract containing both compounds enhanced LPS-induced p38 phosphorylation while suppressing JNK phosphorylation in THP-1 monocytic cells [1]. Functional validation using selective inhibitors demonstrated that p38 inhibition suppressed TNFα production while JNK inhibition enhanced it, confirming that the two structurally related lucidenic acids exert opposing or orthogonal regulatory effects on the same immune pathway [1]. This establishes lucidenic acid F as a p38-selective tool compound within the lucidenic acid family.
| Evidence Dimension | MAPK pathway target specificity |
|---|---|
| Target Compound Data | p38 MAPK modulator |
| Comparator Or Baseline | Lucidenic acid A: JNK MAPK modulator |
| Quantified Difference | Divergent target proteins within the same signaling cascade (p38 vs. JNK) |
| Conditions | THP-1 monocytic cells; LPS-stimulated TNFα induction assay |
Why This Matters
This orthogonal target profile enables researchers to select lucidenic acid F specifically for p38-related immunomodulatory studies without confounding JNK pathway activation.
- [1] Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK. Biochemical and Biophysical Research Communications. 2011;408(1):18-24. View Source
